Lipophilicity Modulation: logP Comparison vs. 1‑Benzyl‑4‑phenylpiperidine and 4‑Phenyl‑Free Carbamate
The target compound (CAS 83898-31-1) exhibits a predicted logP of 4.11, intermediate between the more lipophilic parent amine 1‑benzyl‑4‑phenylpiperidine (CAS 19015-37-3, logP 4.00) and the less lipophilic (1‑benzylpiperidin‑4‑yl) N‑ethylcarbamate (CAS 71879-62-4, which lacks the 4‑phenyl substituent and has lower calculated logP) [1]. This incremental increase in lipophilicity relative to the amine precursor is attributable to the ethyl carbamate group, which adds hydrogen‑bonding capacity (tPSA 45.06 Ų vs. 3.24 Ų for the amine) while maintaining a favorable logP for passive membrane permeability [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.11 |
| Comparator Or Baseline | 1-Benzyl-4-phenylpiperidine (CAS 19015-37-3): logP = 4.00; (1-Benzylpiperidin-4-yl) N-ethylcarbamate (CAS 71879-62-4): logP lower (4-phenyl deletion reduces logP) |
| Quantified Difference | ΔlogP = +0.11 vs. parent amine; ΔtPSA = +41.82 Ų vs. parent amine |
| Conditions | Predicted logP (XLogP3) and topological PSA calculated from chemical structure |
Why This Matters
For CNS‑oriented screening libraries, a logP of ~4 with elevated tPSA balances passive permeability against aqueous solubility, distinguishing this compound from both overly lipophilic amines and less hydrophobic carbamates in procurement decisions.
- [1] SIELC Technologies. Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate – Compound Data. 2018. Available at: https://sielc.com/ethyl-4-phenyl-1-phenylmethyl-4-piperidylmethylcarbamate. View Source
